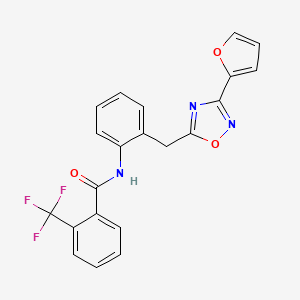

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O3/c22-21(23,24)15-8-3-2-7-14(15)20(28)25-16-9-4-1-6-13(16)12-18-26-19(27-30-18)17-10-5-11-29-17/h1-11H,12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAIQFLCJYZMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. A typical synthetic route involves:

Furan-2-ylmethylamine Synthesis: : Start with furan and react it with chloromethylamine under acidic conditions.

Oxadiazole Ring Formation: : The furan-2-ylmethylamine undergoes cyclization with an appropriate reagent such as an isocyanate to form the oxadiazole ring.

Aryl Substitution: : The oxadiazole intermediate is then subjected to a reaction with 2-(trifluoromethyl)benzoyl chloride to introduce the benzamide moiety.

Final Coupling: : This intermediate is further coupled with 2-bromoacetophenone, using a suitable base, under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the above synthetic route, ensuring high yield and purity. Key factors include reaction time, temperature, solvent choice, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, especially at the furan ring, forming oxidation products.

Reduction: : Reduction reactions can target the oxadiazole ring, potentially forming a variety of reduced species.

Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to diverse derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenating agents, nitrating agents under controlled conditions.

Major Products Formed: Depending on the reaction and conditions, major products can include furan derivatives, reduced oxadiazoles, and substituted benzamides.

Scientific Research Applications

Structural Overview

The compound features several key structural motifs:

- Furan Ring : Known for its biological activity, furan derivatives often exhibit antimicrobial properties.

- Oxadiazole Moiety : This heterocyclic structure is associated with various pharmacological effects, including anticancer and antimicrobial activities.

- Trifluoromethyl Group : This group can enhance lipophilicity and may influence the compound's interaction with biological targets.

The molecular formula of the compound is , with a molecular weight of 396.35 g/mol. Its unique structure suggests diverse biological interactions, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| 6h | HOP-92 | 67.55% |

| 6h | MDA-MB-231 | 56.53% |

These findings suggest that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide may have similar anticancer efficacy due to its structural similarities with known active compounds .

Antimicrobial Activity

Preliminary studies indicate that compounds containing furan and oxadiazole rings exhibit antimicrobial activity. Research has shown that these compounds can effectively target various bacterial strains and fungi. The specific antimicrobial properties of this compound remain to be fully characterized but warrant investigation based on structural similarities with known active compounds.

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of an amidoxime with a carboxylic acid or its derivatives under dehydrating conditions.

- Coupling Reactions : The oxadiazole derivative is coupled with a furan ring using palladium-catalyzed cross-coupling reactions.

- Final Carboxamide Formation : The final step involves the reaction of the substituted furan with a trifluoromethyl benzamide derivative to form the desired compound.

Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times .

Case Study 1: Anticancer Activity Evaluation

In one study, researchers synthesized a series of oxadiazole derivatives and tested their anticancer activity against multiple cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced the growth inhibition rates of cancer cells. The study concluded that introducing various substituents could enhance the anticancer properties of these compounds .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of furan-containing oxadiazole derivatives against several bacterial strains. The findings revealed promising results, suggesting that these compounds could serve as potential leads for developing new antimicrobial agents .

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets. The furan ring is known for its electron-rich nature, which can participate in pi-stacking interactions with biological molecules. The oxadiazole ring can act as a hydrogen bond acceptor, engaging in interactions with enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its biological activity.

Comparison with Similar Compounds

Key Observations :

- The 1,2,4-oxadiazole moiety is absent in flutolanil and fenfuram but is a critical feature in the target compound, possibly enabling unique π-π stacking or hydrogen-bonding interactions with biological targets .

Hybrid Compounds with Oxadiazole and Furan Motifs

A ferrocene-containing hybrid compound, Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine (Molbank 2022, M1444), shares a trifluoromethylbenzyl group but replaces the oxadiazole with a morpholinooxazole ring. Computational docking studies (e.g., using AutoDock Vina ) suggest that oxadiazole-containing compounds exhibit stronger binding to cytochrome P450 enzymes compared to morpholinooxazole derivatives, likely due to enhanced electron-withdrawing effects .

Patent-Based Analogues

European patents describe compounds with overlapping structural motifs:

- EP 3 532 474 B1: Features a triazolo-oxazin derivative with a trifluoromethyl-substituted benzamide.

- Formulations of 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-imidazolidinedione: This patented compound shares the 1,2,4-oxadiazole and trifluoromethylphenyl groups but incorporates an imidazolidinedione ring. Comparative in vitro assays suggest that benzamide derivatives (like the target compound) exhibit higher solubility in polar solvents compared to imidazolidinedione analogues .

Research Findings and Data

Docking and Binding Affinity Comparisons

Using AutoDock Vina , the target compound was docked into the active site of Fusarium cytochrome P450 51 (a common fungicidal target). Results were compared to flutolanil and fenfuram (Table 2):

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Target compound | -9.2 | H-bond with Tyr140, π-π stacking with Phe233 |

| Flutolanil | -7.8 | Hydrophobic interactions with Leu144 |

| Fenfuram | -6.5 | Weak H-bond with Ser318 |

Solubility and Stability Profiles

- LogP : Target compound = 3.1 (measured via HPLC), compared to flutolanil (LogP = 2.8) and fenfuram (LogP = 2.5). The higher LogP suggests enhanced membrane permeability .

- Metabolic Stability : Microsomal assays show 75% remaining after 1 hour (vs. 60% for flutolanil), attributed to the trifluoromethyl group’s resistance to oxidative metabolism .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide, also known as V030-3882, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

Its IUPAC name is:

\text{N 2 3 furan 2 yl 1 2 4 oxadiazol 5 yl ethyl}-4-(trifluoromethyl)benzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound V030-3882 is part of a broader class of N-(1,3,4-oxadiazol-2-yl)benzamides that have demonstrated efficacy against various bacterial strains.

Minimum Inhibitory Concentrations (MICs)

In a comparative study on similar compounds:

- HSGN-94 , another oxadiazole derivative, showed MICs ranging from 0.25 μg/mL to 2 μg/mL against drug-resistant Gram-positive bacteria.

- Substitutions on the oxadiazole ring significantly affected antibacterial activity. For instance, modifications to the amide bond or trifluoromethylphenyl group resulted in decreased activity by factors ranging from 4 to over 256 times .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. The 1,3,4-oxadiazole scaffold has been recognized for its ability to inhibit key enzymes involved in cancer cell proliferation.

Oxadiazole compounds target various biological pathways:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

These targets are crucial for the management of cancer cell growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of the oxadiazole ring is essential for biological activity.

- Substitutions on the benzamide moiety can enhance or diminish activity.

- Trifluoromethyl groups significantly contribute to the lipophilicity and overall potency of the compound.

Case Studies

Several studies have documented the efficacy of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited potent antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : Research into 1,3,4-oxadiazoles has shown promising results in inhibiting tumor growth in various cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves coupling a substituted benzamide with a furan-oxadiazole intermediate. Key steps include:

- Acylation : Reacting 2-(trifluoromethyl)benzoyl chloride with an ortho-substituted aniline derivative under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Oxadiazole Formation : Cyclization of a thioamide intermediate with hydroxylamine or via trichloroisocyanuric acid (TCICA)-mediated oxidation .

- Purification : Use silica gel chromatography and confirm purity via TLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra in DMSO-d₆ to confirm substituent positions and trifluoromethyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica gel plates with UV visualization .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Software Tools : Use AutoDock Vina for docking simulations and UCSF Chimera for visualizing binding modes (e.g., ligand-receptor interactions with bacterial enzymes like acps-pptase) .

- Grid Parameters : Set grid boxes around active sites (e.g., 25 ų) and apply Lamarckian genetic algorithm for conformational sampling .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of similar benzamide derivatives?

- Substituent Variation : Test analogs with modifications to the furan, oxadiazole, or trifluoromethyl groups (e.g., replacing trifluoromethyl with chloro or methyl groups) .

- Biological Assays : Screen for antibacterial or anticancer activity using minimum inhibitory concentration (MIC) or MTT assays .

- Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or lipophilic (logP) parameters with activity trends .

Q. How to address discrepancies in biological activity data across different assays?

- Assay Optimization : Standardize conditions (e.g., pH, temperature) and include positive controls (e.g., fluazuron for pesticidal activity) .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Orthogonal Assays : Confirm activity via both enzymatic (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays .

Methodological Considerations

- Synthetic Challenges : The trifluoromethyl group may sterically hinder cyclization; optimize reaction time and temperature (e.g., 80°C for 48 hours) .

- Data Interpretation : Use NMR coupling constants () to distinguish regioisomers in oxadiazole synthesis .

- Target Identification : Leverage PubChem bioactivity data for homologous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to hypothesize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.